molecular formula C13H15N5O2S B11505216 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B11505216
M. Wt: 305.36 g/mol
InChI Key: GMZPBYJVWAAQOA-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C13H15N5O2S and a molecular weight of 305.36 . This compound is characterized by the presence of pyrimidine rings and a sulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves several steps. One common synthetic route includes the reaction of 4-hydroxy-6-propylpyrimidine-2-thiol with pyrimidine-2-yl acetamide under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group and pyrimidine rings play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C13H15N5O2S/c1-2-4-9-7-10(19)18-13(16-9)21-8-11(20)17-12-14-5-3-6-15-12/h3,5-7H,2,4,8H2,1H3,(H,16,18,19)(H,14,15,17,20)

InChI Key

GMZPBYJVWAAQOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=CC=N2

Origin of Product

United States

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